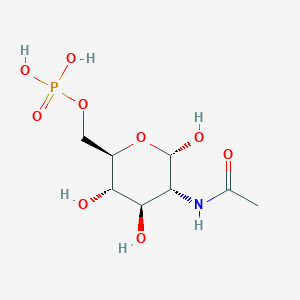
N-acetyl-D-glucosamine-6-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-D-glucosamine-6-phosphate is an important biochemical compound involved in various metabolic pathways. It is a derivative of glucosamine, where an acetyl group is attached to the amino group and a phosphate group is attached to the sixth carbon. This compound plays a crucial role in the metabolism of amino sugars and is involved in the biosynthesis of amino-sugar-nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-acetyl-D-glucosamine-6-phosphate can be synthesized through enzymatic reactions involving the phosphorylation of N-acetyl-D-glucosamine. The enzyme N-acetylglucosamine kinase catalyzes the transfer of a phosphate group from ATP to N-acetyl-D-glucosamine, forming this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-D-glucosamine-6-phosphate undergoes several types of chemical reactions, including:
Deacetylation: Catalyzed by the enzyme N-acetylglucosamine-6-phosphate deacetylase, resulting in the formation of glucosamine-6-phosphate and acetate.
Isomerization: The compound can be isomerized to form different structural isomers under specific conditions.
Common Reagents and Conditions
Deacetylation: Requires the enzyme N-acetylglucosamine-6-phosphate deacetylase and occurs under physiological conditions.
Isomerization: Can be induced by changes in pH or the presence of specific isomerase enzymes.
Major Products
Glucosamine-6-phosphate: Formed through deacetylation.
Various isomers: Formed through isomerization reactions.
Aplicaciones Científicas De Investigación
N-acetyl-D-glucosamine-6-phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
N-acetyl-D-glucosamine-6-phosphate exerts its effects primarily through its role in metabolic pathways. It is a key intermediate in the biosynthesis of amino-sugar-nucleotides, which are essential for the formation of glycoproteins and glycolipids. The compound is deacetylated by N-acetylglucosamine-6-phosphate deacetylase to produce glucosamine-6-phosphate, which then enters various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-acetyl-D-galactosamine-6-phosphate: Similar in structure but differs in the orientation of the hydroxyl group on the fourth carbon.
Glucosamine-6-phosphate: Lacks the acetyl group present in N-acetyl-D-glucosamine-6-phosphate.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of amino-sugar-nucleotides and its involvement in multiple metabolic pathways. Its ability to undergo deacetylation and isomerization reactions also distinguishes it from other similar compounds .
Propiedades
Número CAS |
73495-11-1 |
|---|---|
Fórmula molecular |
C8H16NO9P |
Peso molecular |
301.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6-,7-,8+/m1/s1 |
Clave InChI |
BRGMHAYQAZFZDJ-PVFLNQBWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)COP(=O)(O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


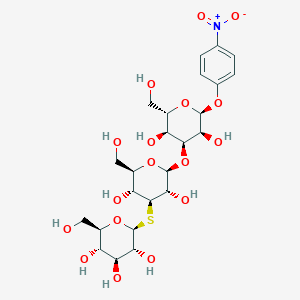
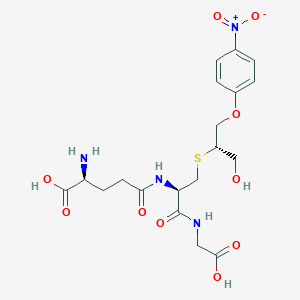

![[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)
![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)
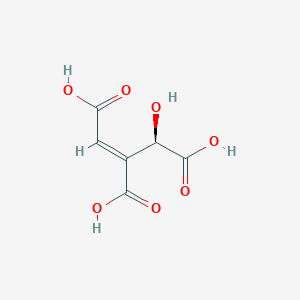

![2-Amino-3-[hydroxy-[2-hydroxy-3-(1-hydroxypentadecoxy)propoxy]phosphoryl]oxypropanoic acid](/img/structure/B10777179.png)
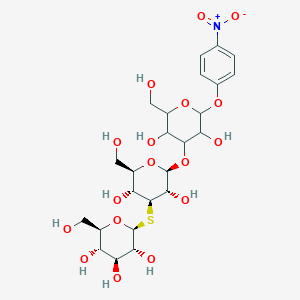
![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)
